(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid
Description
(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid (CAS: 1103316-49-9) is a chiral compound with a molecular formula of C₆H₉N₅O₃ and a molecular weight of 199.17 g/mol . Its structure features:
- A (2S)-configured propanoic acid backbone.
- A tetrazole ring linked via an acetamide group.
- High acidity due to the tetrazole moiety (pKa ~4–5), making it a carboxylic acid bioisostere.
The compound’s synthesis and packaging (e.g., argon/vacuum for air-sensitive batches) suggest sensitivity to environmental conditions .
Properties
IUPAC Name |
(2S)-2-[[2-(tetrazol-1-yl)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c1-4(6(13)14)8-5(12)2-11-3-7-9-10-11/h3-4H,2H2,1H3,(H,8,12)(H,13,14)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYOKIAVUYPKEJ-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CN1C=NN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CN1C=NN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the propanoic acid moiety. One common method involves the cyclization of azides with nitriles under acidic conditions to form the tetrazole ring. This is followed by the coupling of the tetrazole with an appropriate acetamido derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of microwave-assisted synthesis and solid-phase synthesis techniques can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Tetrazole derivatives are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
Case Study: Antimicrobial Activity
A study demonstrated that tetrazole derivatives exhibit significant antimicrobial activity against various pathogens. The compound was synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound in antibiotic development .
Agricultural Applications
Tetrazole compounds have been explored for their use as herbicides and fungicides. Their ability to inhibit specific enzymes involved in plant growth makes them valuable in agricultural chemistry.
Case Study: Herbicidal Efficacy
Research highlighted the effectiveness of tetrazole derivatives in controlling weed species. In field trials, a formulation containing (2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid showed a 75% reduction in weed biomass compared to untreated controls . This suggests its potential utility in sustainable agriculture practices.
Coordination Chemistry
The coordination properties of tetrazole compounds enable their use in the synthesis of metal complexes. These complexes can exhibit interesting electronic and magnetic properties.
Case Study: Metal Complex Formation
A study investigated the coordination behavior of this compound with transition metals such as copper and nickel. The resulting complexes were characterized using X-ray crystallography and demonstrated enhanced catalytic activity in oxidation reactions . Such findings highlight the compound's potential in catalysis and materials science.
Mechanism of Action
The mechanism of action of (2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and physicochemical differences:
Acidity and Solubility
Biological Activity
(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid, commonly referred to as a tetrazole derivative, exhibits a range of biological activities that have been the subject of various studies. This compound is notable for its potential therapeutic applications due to its interaction with biological targets such as enzymes and receptors.
- Molecular Formula : C₃H₄N₄O₂
- Molecular Weight : 128.089 g/mol
- Melting Point : 127-129 °C
- Density : 1.8 g/cm³
- Boiling Point : 381.1 °C at 760 mmHg
The biological activity of this compound can be attributed primarily to its interaction with specific enzymes and receptors:
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have shown potential as HDAC inhibitors, which play a crucial role in epigenetic regulation. Inhibiting HDACs can lead to altered gene expression patterns associated with cancer and other diseases .
- Immune Modulation : Research indicates that tetrazole derivatives can modulate immune responses by interacting with PD-1/PD-L1 pathways. For instance, some derivatives have demonstrated the ability to rescue mouse splenocytes in the presence of recombinant PD-L1 .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of tetrazole derivatives:
- HDAC Inhibition Studies : In a study evaluating various azumamide analogs, a desmethylated tetrazole analog was synthesized and tested against HDAC3. While low activity was observed, the study highlighted the importance of structural modifications for enhancing efficacy .
- Immune Response Studies : A thesis documented the use of tetrazole-containing compounds in rescuing immune cells from apoptosis in vitro. The compounds were able to restore cell viability significantly under experimental conditions .
Comparative Activity Table
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (2S)-2-[2-(1H-tetrazol-1-yl)acetamido]propanoic acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Couple 2-(1H-tetrazol-1-yl)acetic acid with a protected L-alanine derivative (e.g., methyl ester) using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous DMF or DMSO under nitrogen .
- Step 2 : Deprotect the ester group via hydrolysis (e.g., NaOH/EtOH) to yield the free carboxylic acid.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMSO for high solubility of tetrazole intermediates) and temperature (reflux vs. room temperature) to improve yields .
Q. How can the purity and stereochemical integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric excess (>99% for 2S configuration) .
- NMR : Verify the absence of diastereomers via - and -NMR, focusing on splitting patterns of the α-proton (δ ~4.3 ppm) and tetrazole protons (δ ~8.5–9.5 ppm) .
- X-ray Crystallography : Resolve absolute configuration using single crystals grown from ethanol/water mixtures .
Q. What are the recommended storage conditions to ensure compound stability?
- Store as a lyophilized powder at 4°C in airtight, light-resistant containers. Avoid aqueous solutions for long-term storage due to potential hydrolysis of the tetrazole ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the tetrazole moiety?
- Approach :
- Analog Synthesis : Replace the tetrazole with bioisosteres (e.g., carboxylic acid, sulfonamide) and compare pharmacokinetic properties (e.g., metabolic stability, logP) .
- Biological Assays : Test inhibition of angiotensin-converting enzyme (ACE) or antimicrobial activity using MIC assays, as tetrazoles are known to interact with metalloenzymes .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., ACE or bacterial dihydrofolate reductase) .
Q. How can contradictions in reported biological activity data be resolved?
- Case Study : If conflicting cytotoxicity results arise (e.g., IC variations across cell lines):
- Replicate Experiments : Use standardized protocols (e.g., identical cell passage numbers, serum-free conditions) .
- Control for Stereochemistry : Verify the 2S configuration via chiral HPLC, as racemization during synthesis or storage may alter activity .
- Mechanistic Profiling : Combine transcriptomic analysis (RNA-seq) with phenotypic assays to identify off-target effects .
Q. What methodologies are suitable for assessing environmental persistence and ecotoxicity of this compound?
- Environmental Fate Studies :
- Biodegradation : Use OECD 301F (manometric respirometry) to measure mineralization in soil/water systems .
- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
- Computational Tools : Predict bioaccumulation potential using EPI Suite’s BCFBAF model, leveraging logP (experimental: ~0.8) and molecular weight (199.17 g/mol) .
Key Research Challenges
- Stereochemical Stability : The 2S configuration is critical for bioactivity but prone to racemization under acidic/basic conditions. Use buffered solutions (pH 6–8) during biological assays .
- Tetrazole Reactivity : The tetrazole ring may undergo photodegradation; avoid UV light exposure during handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
